molecular formula C24H23N3O2S B6571105 propyl 4-{[(1E)-2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate CAS No. 1021230-69-2

propyl 4-{[(1E)-2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

Cat. No. B6571105
CAS RN: 1021230-69-2
M. Wt: 417.5 g/mol
InChI Key: BJVXVKLJFXCDCP-XMHGGMMESA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Kekulé, condensed, or shorthand .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule. It can be determined using various spectroscopic techniques .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reagents, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like boiling point, melting point, solubility, etc .

Mechanism of Action

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Safety and Hazards

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Future Directions

This involves predicting or suggesting future research directions based on the current understanding of the compound .

properties

IUPAC Name

propyl 4-[[(E)-2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-4-11-29-24(28)18-6-8-20(9-7-18)26-14-19(13-25)23-27-22(15-30-23)21-10-5-16(2)12-17(21)3/h5-10,12,14-15,26H,4,11H2,1-3H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVXVKLJFXCDCP-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-propyl 4-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate

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